睾酮内酯

描述

Synthesis Analysis

The synthesis of testololactone and its derivatives often involves microbiological processes or hemisynthesis from phytosterols. For example, microbiological synthesis has been developed based on the bioconversion of dehydroepiandrosterone (DHEA) by specific fungi, leading to the production of stereoisomeric 7(α/β)-hydroxytestololactones, which are then modified by actinobacteria to obtain testololactone derivatives with potential as aromatase inhibitors (Lobastova, Khomutov, Shutov, & Donova, 2019). Hemisynthesis from phytosterols has also been reported, showcasing an efficient pathway to these compounds (Lone et al., 2018).

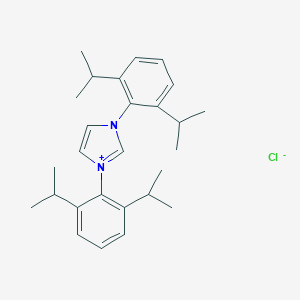

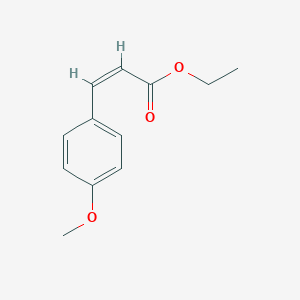

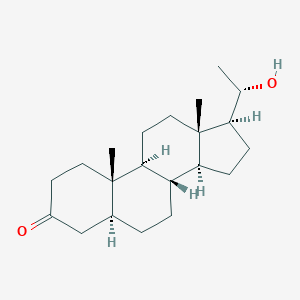

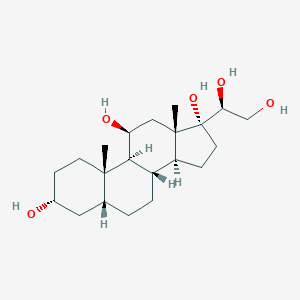

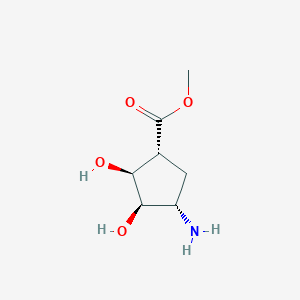

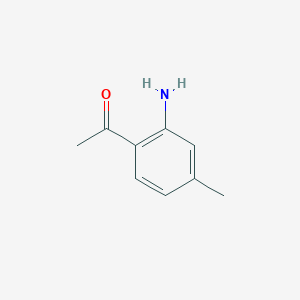

Molecular Structure Analysis

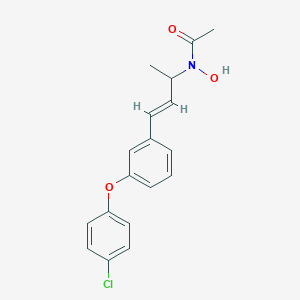

The molecular structure of testololactone has been elucidated through various spectroscopic techniques, including mass spectrometry and NMR spectroscopy. These studies confirm the lactone structure of testololactone and its hydroxylated derivatives, providing a basis for further chemical and biological analysis (Lobastova et al., 2019).

Chemical Reactions and Properties

Testololactone and its derivatives undergo various chemical reactions, including Baeyer-Villiger oxidation and Beckmann rearrangement, which are instrumental in their synthesis and modification. These reactions contribute to the versatility of testololactone as a scaffold for the development of aromatase inhibitors and other therapeutic agents (Lone et al., 2018).

Physical Properties Analysis

The physical properties of testololactone, such as melting point and solubility, are crucial for its application in synthesis and pharmaceutical formulation. While specific data on these properties are less commonly reported, they are essential for understanding the behavior of testololactone in various environments and for optimizing its synthesis and use.

Chemical Properties Analysis

Testololactone exhibits several unique chemical properties, including its role as an aromatase inhibitor. Molecular docking studies have shown that testololactone and its derivatives bind to the aromatase enzyme, inhibiting the conversion of androgens to estrogens, which is of particular interest in the treatment of estrogen-dependent cancers (Lone et al., 2018).

科学研究应用

乳腺癌治疗: 睾酮内酯以其抗肿瘤特性而闻名,尤其是在乳腺癌的治疗中。它降低了雄烯二酮向雌酮的转化率,这可能解释了其在该领域的疗效 (Barone 等人,1979)(Barone,1979 年)。此外,它对患有晚期乳腺癌的妇女进行姑息性初级治疗有效,没有明显的激素副作用 (Volk 等人,1974)(Volk,1974 年)。

内分泌作用: 它通过增强 19-OH-A-二酮的高血压作用,增加某些激素的血浆浓度,从而影响内分泌系统 (Sekihara 等人,1987)(Sekihara,1987 年)。此外,它增加雄烯二酮和雌二醇水平,同时降低雌酮水平 (Judd 等人,1982)(Judd,1982 年)。

生化研究: 睾酮内酯用于研究细胞生物学,因为它拮抗刀豆球蛋白 A 封端,导致细胞变得不那么舒展和完全圆形 (Storrie,1975)(Storrie,1975 年)。它还参与研究转化和未转化的细胞中氨基酸的摄取 (Adelberg 等人,1980)(Adelberg,1980 年)。

代谢研究: 睾酮内酯影响胆固醇和磷脂水平,而不会引起蛋白质合成代谢或雄激素作用 (Howard 和 Furman,1962)(Howard,1962 年)。

微生物合成: 它用于研究各种真菌和微生物对类固醇化合物的生物转化,突出了其大规模生产的潜力 (Javid 等人,2018;Yang 等人,2014)(Javid,2018 年)(Yang,2014 年)。

安全和危害

未来方向

The newest findings regarding testololactone indicate its positive effect on the process of reverse transformation of cancer cells into healthy ones . Despite its withdrawal from the market, for many years testololactone was a drug that improved the quality of life of patients facing one of the most serious diseases today .

属性

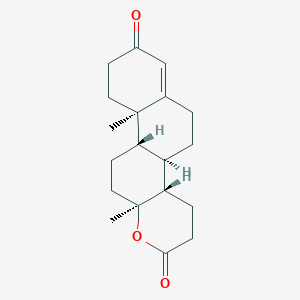

IUPAC Name |

(4aS,4bR,10aR,10bS,12aS)-10a,12a-dimethyl-4,4a,4b,5,6,9,10,10b,11,12-decahydro-3H-naphtho[2,1-f]chromene-2,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O3/c1-18-9-7-13(20)11-12(18)3-4-14-15(18)8-10-19(2)16(14)5-6-17(21)22-19/h11,14-16H,3-10H2,1-2H3/t14-,15+,16+,18+,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNIXJDVUMXTEKX-DZBHQSCQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC(=O)O4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC(=O)O4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Testololactone | |

CAS RN |

4416-57-3 | |

| Record name | Testololactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4416-57-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Testololactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004416573 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TESTOLOLACTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3RQL9VE1NB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-3-(1,4-Dioxaspiro[4.5]dec-7-en-7-yl)acrylic acid](/img/structure/B44977.png)

![2-[(2-Chloro-5-methylphenoxy)methyl]oxirane](/img/structure/B44988.png)